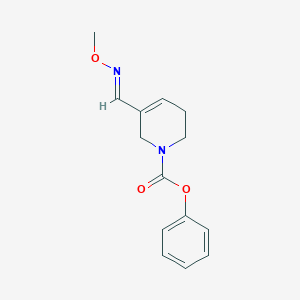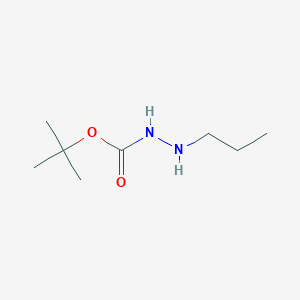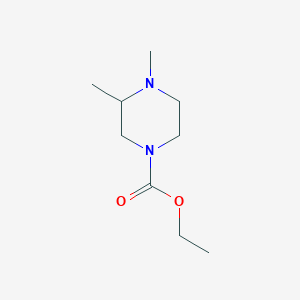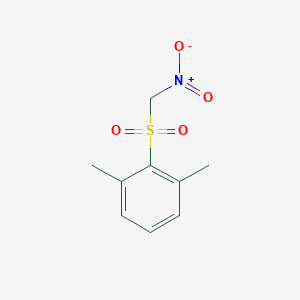
(2,6-Dimethylphenylsulfonyl)nitromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylphenylsulfonyl)nitromethane, commonly known as DMSN, is a nitroalkene compound that has gained significant attention in the field of organic chemistry due to its unique properties. DMSN is a versatile molecule that has been found to have various applications in scientific research. In
Mecanismo De Acción
The mechanism of action of DMSN is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent bonds between DMSN and the nucleophile, leading to the modification of the nucleophile's function. This mechanism of action makes DMSN a useful tool for the selective labeling of proteins and the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
DMSN has been found to have various biochemical and physiological effects. In vitro studies have shown that DMSN can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Additionally, DMSN has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMSN in lab experiments is its ease of synthesis and high yield. Additionally, DMSN is a versatile molecule that can be used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. However, one limitation of using DMSN is its reactivity, which can make it challenging to work with in certain experiments. Additionally, the mechanism of action of DMSN is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of DMSN in scientific research. One area of interest is the development of DMSN as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of DMSN and its potential applications in chemical biology and organic synthesis. Finally, the development of new synthesis methods for DMSN could lead to the production of new derivatives with unique properties and applications.
Métodos De Síntesis
The synthesis of DMSN is a straightforward process that involves the reaction of 2,6-dimethylphenylsulfonyl chloride with nitromethane in the presence of a base. The reaction yields DMSN as a yellow crystalline solid with a high yield. This method is preferred due to its simplicity and high yield, making it an efficient way to produce DMSN for scientific research.
Aplicaciones Científicas De Investigación
DMSN has been used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. DMSN is a useful reagent for the synthesis of various organic compounds, including α,β-unsaturated ketones, β-nitrostyrenes, and cyclic nitrones. Additionally, DMSN has been used in chemical biology to study protein-ligand interactions and as a tool for the selective labeling of proteins. In medicinal chemistry, DMSN has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
122263-14-3 |
|---|---|
Nombre del producto |
(2,6-Dimethylphenylsulfonyl)nitromethane |
Fórmula molecular |
C9H11NO4S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-(nitromethylsulfonyl)benzene |
InChI |
InChI=1S/C9H11NO4S/c1-7-4-3-5-8(2)9(7)15(13,14)6-10(11)12/h3-5H,6H2,1-2H3 |
Clave InChI |
IKODJCPZKSJKPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-] |
Otros números CAS |
122263-14-3 |
Sinónimos |
(2,6-dimethylphenylsulfonyl)nitromethane ICI 215918 ICI-215918 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
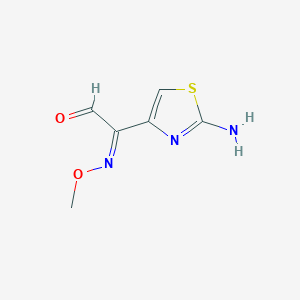
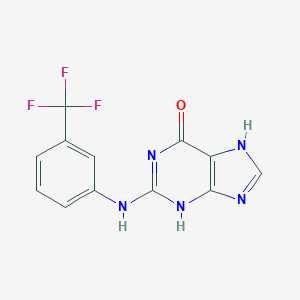
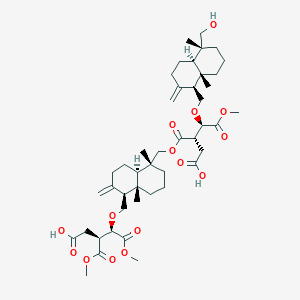
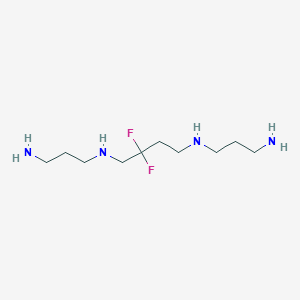
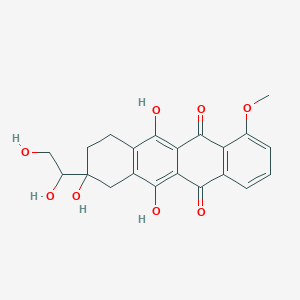
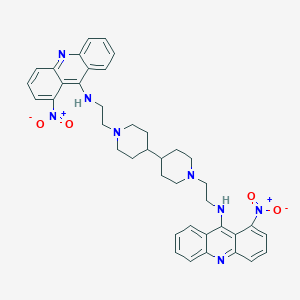
![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
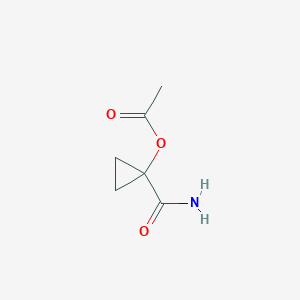
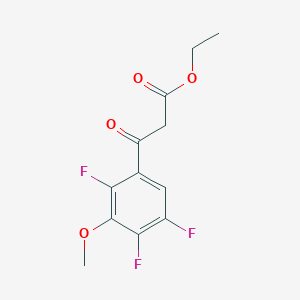
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)
